

An In-depth Technical Guide to (S)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Ethylmorpholine

Cat. No.: B1384832

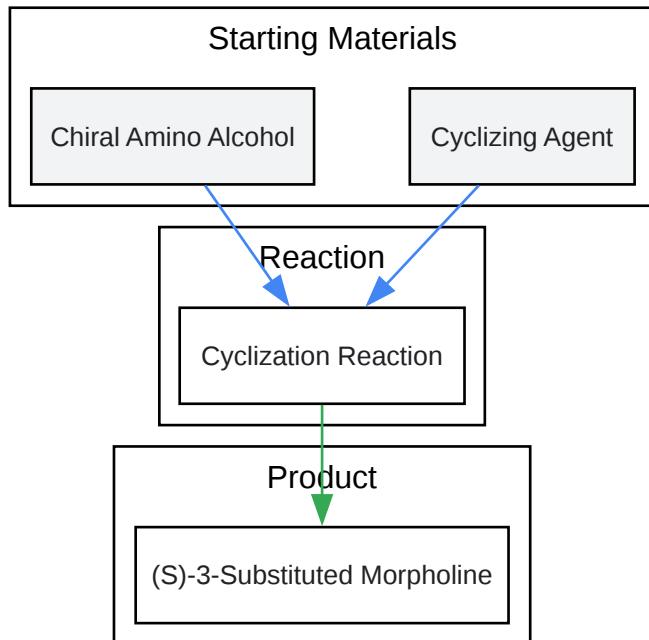
[Get Quote](#)

This technical guide provides a comprehensive overview of the available chemical identifiers, properties, and general synthetic approaches for **(S)-3-Ethylmorpholine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

While a specific CAS number for the free base of **(S)-3-Ethylmorpholine** is not readily available in public databases, this guide compiles information on its hydrochloride salt and the racemic mixture of 3-ethylmorpholine.

Chemical Identifiers and Properties

A summary of the key identifiers for 3-ethylmorpholine and its (S)-hydrochloride salt is presented below. Due to the lack of a specific entry for **(S)-3-Ethylmorpholine** free base, some data is derived from the racemic mixture.


Identifier	3-Ethylmorpholine (Racemic)	(S)-3-Ethylmorpholine Hydrochloride
CAS Number	55265-24-2 [1]	218594-88-8
IUPAC Name	3-ethylmorpholine [1]	(3S)-3-ethylmorpholine;hydrochloride
Molecular Formula	C ₆ H ₁₃ NO [1]	C ₆ H ₁₄ CINO
Molecular Weight	115.17 g/mol [1]	151.63 g/mol
SMILES	CCC1COCCN1 [1]	CC[C@H]1COCCN1.CI

Synthesis of Morpholine Derivatives

The synthesis of substituted morpholines is a significant area of research in organic chemistry. Various synthetic strategies have been developed to access these important heterocyclic scaffolds.

A general conceptual workflow for the synthesis of 3-substituted morpholines can involve the cyclization of an appropriate amino alcohol precursor. This is a common strategy employed in the synthesis of morpholine derivatives.

Conceptual Synthesis of 3-Substituted Morpholines

[Click to download full resolution via product page](#)

Caption: General workflow for morpholine synthesis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the enantioselective synthesis of **(S)-3-Ethylmorpholine** are not readily available in the reviewed literature. However, a general method for the preparation of 3-ethylmorpholine hydrochloride has been described, which involves the reaction of pyridine with ether and hydrogen sulfide to obtain **(S)-3-ethylmorpholine**, followed by treatment with hydrochloric acid.^[2] Purification is then carried out by crystallization.^[2]

For the synthesis of substituted morpholines in general, various methods have been reported, including:

- Tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.
[\[3\]](#)
- Photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes.
- Intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate.

These methods provide access to a wide range of morpholine derivatives, but a specific, detailed protocol for **(S)-3-Ethylmorpholine** is not provided.

Biological Activity

The biological activity of **(S)-3-Ethylmorpholine** has not been extensively characterized in publicly available literature. However, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry and is present in numerous biologically active compounds.

Morpholine derivatives have been reported to exhibit a wide range of pharmacological activities, including:

- Anticancer
- Anti-inflammatory
- Antiviral
- Antimicrobial

The specific biological targets and mechanism of action for **(S)-3-Ethylmorpholine** remain an area for further investigation. The stereochemistry of a molecule can significantly influence its biological activity, and it is likely that the (S)- and (R)-enantiomers of 3-ethylmorpholine would exhibit different pharmacological profiles.

Conclusion

This technical guide has summarized the available information on the chemical identifiers and general synthetic approaches for **(S)-3-Ethylmorpholine**. While a specific CAS number for the

free base and detailed experimental protocols are not currently available, the data on the hydrochloride salt and the racemic mixture provide a valuable starting point for researchers. The diverse biological activities associated with the morpholine scaffold suggest that **(S)-3-Ethylmorpholine** may be a compound of interest for further investigation in drug discovery and development. Future work should focus on the enantioselective synthesis and biological evaluation of this specific stereoisomer to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethylmorpholine | C6H13NO | CID 14267782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-ethylmorpholine (C6H13NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-3-Ethylmorpholine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1384832#s-3-ethylmorpholine-cas-number-and-identifiers\]](https://www.benchchem.com/product/b1384832#s-3-ethylmorpholine-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com